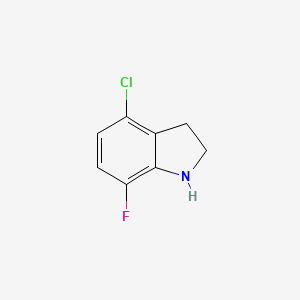

4-chloro-7-fluoro-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFN |

|---|---|

Molecular Weight |

171.60 g/mol |

IUPAC Name |

4-chloro-7-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7ClFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |

InChI Key |

JHILRMYIDSYRQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 7 Fluoro 2,3 Dihydro 1h Indole and Its Derivatives

Strategies for the Construction of the 2,3-Dihydro-1H-indole Core Structure

The formation of the dihydroindole (or indoline) ring is a key step that can be achieved through various cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Achieving the specific 4-chloro-7-fluoro substitution pattern requires precise control over the halogenation reactions. This is often accomplished by introducing the halogens to a precursor molecule before the cyclization step. Flavin-dependent halogenase enzymes are known in nature for their ability to perform highly regioselective halogenation of aromatic rings, such as tryptophan. nih.gov While enzymatic methods for this specific compound are not widely reported, chemical synthesis relies on directing group effects and the inherent electronic properties of the starting materials.

For instance, the remote C–H halogenation of 8-substituted quinolines has been achieved using inexpensive trihaloisocyanuric acid, demonstrating that functional groups can direct halogenation to specific, otherwise inaccessible, positions on an aromatic ring. rsc.org Similar principles can be applied to aniline (B41778) or benzene (B151609) derivatives that serve as precursors to the target dihydroindole. The regioselectivity is governed by the electronic nature of the substituents already present on the ring and the choice of halogenating agent.

The formation of the dihydroindole ring often involves the cyclization of a suitably substituted aniline derivative. A common and powerful method is the reductive cyclization of aromatic nitro compounds. nih.gov For the target molecule, a plausible precursor would be a 2-(2-nitro-3-chloro-6-fluorophenyl) derivative, which upon reduction of the nitro group would trigger an intramolecular cyclization to form the dihydroindole ring. Continuous flow hydrogenation has been shown to be an effective method for such transformations, converting a nitro compound into a dihydroindole in a single step using a palladium on carbon (Pd/C) catalyst. nih.gov

Another prominent strategy involves transition-metal-catalyzed intramolecular cyclization. Palladium-catalyzed C-H activation, for example, can forge the key carbon-nitrogen bond to close the ring. nih.gov These methods often start from precursors like ortho-alkenylanilines or ortho-haloanilines. nih.govacs.org For example, a one-pot synthesis of 2,3-disubstituted indoles has been developed from ortho-tosylaminophenyl-substituted p-quinone methides through N-alkylation followed by an intramolecular 1,6-conjugate addition and cyclization. nih.gov This highlights the versatility of intramolecular reactions in constructing the core structure.

| Cyclization Strategy | Typical Precursor | Catalyst/Reagent | Key Features |

| Reductive Cyclization | 2-Nitrophenyl derivative | Pd/C, H₂ | Direct conversion of nitro group to amine, followed by cyclization. nih.gov |

| Intramolecular Amination | 2-Chlorostyrene derivative | Potassium tert-butoxide | Transition metal-free amination to form the N-C bond. acs.org |

| C-H Activation/Amination | o-Alkenylaniline derivative | Palladium or Cobalt catalyst | Direct formation of C-N bond via intramolecular C-H functionalization. nih.govmdpi.com |

| Cascade Reaction | o-Dihaloarene and allylamine | Nickel/IPr carbene | A cascade Mizoroki-Heck/amination reaction to build the indole (B1671886) ring system. researchgate.net |

While specific research on the stereoselective synthesis of 4-chloro-7-fluoro-2,3-dihydro-1H-indole is not extensively documented in the provided results, the synthesis of chiral dihydroindoles is a significant area of organic chemistry. Asymmetric catalysis is typically employed to achieve enantioselectivity. This can involve using chiral catalysts for the cyclization step or resolving a racemic mixture of the final product. For many biologically active molecules, a specific enantiomer is responsible for the desired therapeutic effect.

Functionalization and Derivatization at the Dihydroindole Nitrogen Atom (N-1)

The nitrogen atom of the dihydroindole ring is a common site for modification to alter the molecule's properties. Standard reactions include N-alkylation, N-acylation, and N-sulfonylation. These reactions typically proceed by deprotonating the nitrogen with a base, such as sodium hydride (NaH), followed by the addition of an electrophile.

For example, in the synthesis of related indole derivatives, the nitrogen atom was successfully functionalized with an allyl group using allyl bromide and NaH, or with a 3-nitrophenylsulfonyl group using 3-nitrophenylsulfonyl chloride. nih.gov Such methods are directly applicable to this compound to generate a library of N-substituted derivatives.

| Reaction Type | Reagent | Base | Typical Product |

| N-Alkylation | Allyl bromide | NaH | N-Allyl-dihydroindole nih.gov |

| N-Sulfonylation | 3-Nitrophenylsulfonyl chloride | NaH | N-Sulfonyl-dihydroindole nih.gov |

| N-Arylation | Aryl Halide | Palladium or Copper Catalyst | N-Aryl-dihydroindole acs.org |

Synthetic Routes to Related Halogenated Indole and Indoline-2,3-dione Derivatives

The 2,3-dihydro-1H-indole core can be a precursor to other important heterocyclic structures, namely indoles and indoline-2,3-diones (isatins).

Indole Synthesis: The conversion of a dihydroindole to an indole is an oxidation or dehydrogenation reaction. This aromatization can be achieved using various reagents. A copper-catalyzed system using [Cu(MeCN)₄]BF₄ with tert-butylperoxy-2-ethylhexyl carbonate as the terminal oxidant has been reported for the efficient dehydrogenation of indolines to indoles. acs.org

Indoline-2,3-dione Synthesis: The corresponding isatin (B1672199), 4-chloro-7-fluoro-1H-indole-2,3-dione, is a valuable synthetic intermediate. scbt.comcymitquimica.com The synthesis of isatins can be accomplished through methods like the Sandmeyer isatin synthesis, which involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine, followed by cyclization in strong acid. researchgate.net For the target molecule, this would begin with 2-chloro-5-fluoroaniline. Another approach involves the direct oxidation of an indole or dihydroindole. The synthesis of various substituted indoline-2,3-dione derivatives has been reported, often involving the N-alkylation of a pre-existing isatin core using a phase-transfer catalyst. researchgate.netnih.gov

Development of Novel Catalyst Systems for Dihydroindole Synthesis

The synthesis of indoles and dihydroindoles has been significantly advanced by the development of novel catalyst systems. Transition metals play a pivotal role in many modern synthetic methods.

Palladium: Palladium catalysts are widely used for cross-coupling and C-H activation reactions that form the indole ring. nih.gov For instance, a Pd/C-ethylene system can be used to synthesize indoles from cyclohexanones. organic-chemistry.org

Copper: Copper catalysts are effective for both cyclization reactions and subsequent functionalization. A copper(II)-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids provides a straightforward route to 1,2-disubstituted indoles. organic-chemistry.org Copper is also used in the dehydrogenation of indolines. acs.org

Nickel: Nickel catalysts have emerged as a more economical alternative to palladium for certain transformations. A nickel and IPr carbene ligand system has been developed for a cascade reaction to synthesize substituted indoles from o-dihaloarenes. researchgate.net

Gold: Gold complexes have been tested in the hydroamination and cascade reactions of 2-(phenylethynyl)aniline derivatives to produce indoles. mdpi.com

Cobalt: Cobalt(III) catalysts have been successfully used for the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize indoles. mdpi.com

The continuous development of these catalyst systems aims to improve reaction efficiency, reduce costs, and allow for the synthesis of increasingly complex heterocyclic structures under milder conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 4-chloro-7-fluoro-2,3-dihydro-1H-indole, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

The ¹H NMR spectrum is anticipated to reveal distinct signals for both the aromatic and aliphatic protons of the molecule. The protons at the 2 and 3 positions of the dihydro-indole ring are expected to appear as triplets due to coupling with each other. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The N-H proton is expected to appear as a broad singlet.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~3.1 | t (triplet) | J(H2,H3) ≈ 8.0 |

| H-3 | ~3.6 | t (triplet) | J(H2,H3) ≈ 8.0 |

| N-H | ~4.0-5.0 | br s (broad singlet) | - |

| H-5 | ~6.8 | d (doublet) | J(H5,H6) ≈ 8.0 |

The ¹³C NMR spectrum will provide a complete map of the carbon framework. The chemical shifts are influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms. The carbons directly bonded to chlorine and fluorine (C-4 and C-7) will show characteristic shifts, with the C-F bond also inducing splitting in the ¹³C signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~30 |

| C-3 | ~48 |

| C-3a | ~125 |

| C-4 | ~120 (d, J(C4,F) ≈ 4-8 Hz) |

| C-5 | ~118 |

| C-6 | ~115 (d, J(C6,F) ≈ 20-25 Hz) |

| C-7 | ~150 (d, J(C7,F) ≈ 240-250 Hz) |

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atom. The chemical shift of the fluorine at the C-7 position is expected to fall within the typical range for aryl fluorides. The signal will be split by the adjacent aromatic proton (H-6).

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

To confirm the assignments from 1D NMR and establish the complete molecular connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the H-2/H-3 coupling in the aliphatic ring and the H-5/H-6 coupling in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2, H-3, H-5, and H-6 to their corresponding carbon signals C-2, C-3, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For instance, correlations from H-2 to C-3 and C-7a, and from H-5 to C-3a, C-4, and C-7 would be expected.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in the molecule by analyzing the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aromatic Amine |

| ~1100-1000 | C-F Stretch | Aryl Fluoride |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the optimized geometry and electronic properties of molecules, including various indole (B1671886) derivatives. mdpi.comtandfonline.comrsc.org For 4-chloro-7-fluoro-2,3-dihydro-1H-indole, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, a wealth of electronic properties can be calculated.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

In a molecule like this compound, the electron-rich aromatic ring and the nitrogen atom would heavily influence the HOMO, which would likely be delocalized over this part of the molecule. researchgate.net Conversely, the electronegative chlorine and fluorine atoms would withdraw electron density, influencing the energy and localization of the LUMO. DFT calculations on cyano(phenylsulfonyl)indoles, for instance, have been used to visualize these orbitals and correlate their energies with electronic excitation transitions. mdpi.com The introduction of electron-withdrawing or -donating groups is a common strategy to tune the HOMO-LUMO gap and, consequently, the electronic and photophysical properties of conjugated molecules. rsc.org

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of nucleophilicity (electron donation), likely concentrated on the benzene (B151609) ring and nitrogen atom. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of electrophilicity (electron acceptance), influenced by the electron-withdrawing Cl and F atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. avogadro.cc It is an invaluable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions like hydrogen bonding and halogen bonding. rsc.org The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges). researchgate.net

For this compound, an MEP map would reveal:

Negative Potential: Regions of high electron density, expected around the electronegative fluorine and chlorine atoms, and potentially near the nitrogen atom's lone pair. These sites are susceptible to electrophilic attack and are potential hydrogen bond acceptors.

Positive Potential: Regions of low electron density, particularly on the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor. The concept of a "σ-hole," a region of positive potential on the halogen atom opposite the C-X bond, is also relevant and can lead to halogen bonding. researchgate.netpreprints.org

Computational studies on halogenated oxindoles have used MEP analysis to understand how charge redistribution influences intermolecular interactions. mdpi.comresearchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) and Raman spectrum. This allows for the detailed assignment of specific molecular motions (stretching, bending, etc.) to each spectral band.

In studies of related compounds like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, researchers have performed DFT calculations to obtain theoretical vibrational spectra. mdpi.com These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is typically applied. The excellent correlation between the scaled theoretical spectra and experimental data confirms the accuracy of the computational model and aids in the definitive assignment of vibrational modes. researchgate.net For this compound, this method would allow for the precise identification of vibrational modes associated with the C-Cl, C-F, and N-H bonds, among others.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions with the surrounding environment (like a solvent) at an atomic level.

For this compound, the five-membered dihydroindole ring is not planar. MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformations of the puckered five-membered ring and the energy barriers between them.

Analyze Molecular Stability: Observe how the molecule behaves at different temperatures and in various solvents, ensuring the stability of its structure.

Study Intermolecular Interactions: Simulate the interaction of the molecule with other molecules, which is crucial for understanding its behavior in a condensed phase.

Quantum Chemical Descriptors for Reactivity Prediction

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to quantify and predict a molecule's reactivity. These descriptors provide a conceptual framework for understanding chemical behavior.

Studies on other heterocyclic systems like quinoline (B57606) and indazole derivatives have successfully used these descriptors to analyze reactivity. rsc.orgrsc.org

| Descriptor | Formula (approx.) | Chemical Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. Proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related molecules, predicting its tendency to participate in various chemical reactions.

In Silico Prediction of Reaction Pathways and Mechanistic Insights (Excluding biological metabolism outcomes)

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This involves locating the transition state (TS) structures—the highest energy point along the reaction coordinate—and calculating the activation energies.

For this compound, in silico studies could be used to investigate various synthetic reactions, such as:

Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and typically undergoes electrophilic substitution at the C4-C7 positions on the benzene ring. bhu.ac.in Calculations could predict the most likely site of substitution by comparing the activation energies for attack at each position.

N-Functionalization: Reactions involving the nitrogen atom, such as alkylation or acylation.

Cycloaddition Reactions: DFT calculations have been used to fully rationalize the mechanisms of [4+2] and [3+2] cycloadditions to form polycyclic indoline (B122111) scaffolds, revealing whether the reactions are concerted or stepwise. acs.org

Oxidation/Dehydrogenation: Investigating the pathway for the conversion of the dihydroindole ring to an indole ring. Computational studies on the oxidation of indole by OH and Cl radicals have detailed the favorability of different reaction pathways by calculating their activation energies. copernicus.org

By comparing the energy profiles of different possible pathways, chemists can predict the most likely reaction products and optimize reaction conditions, accelerating the discovery of new synthetic routes.

Computational Validation of Spectroscopic Data and Structural Hypotheses

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the validation of spectroscopic data and structural hypotheses for This compound . While theoretical investigations, particularly those employing Density Functional Theory (DFT), are common for characterizing novel compounds and corroborating experimental findings, such research has not been published for this specific molecule.

In typical computational validation studies, theoretical calculations are used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transition energies (UV-Vis spectra). These calculated values are then compared against experimental data. A strong correlation between the theoretical and experimental spectra serves to validate the proposed molecular structure and provides deeper insights into its electronic and geometric properties.

For structurally related indole derivatives, researchers have successfully utilized computational methods to:

Confirm the geometry and stability of different conformers.

Assign vibrational modes observed in IR and Raman spectra.

Predict NMR chemical shifts to aid in the assignment of complex spectra.

Investigate intermolecular interactions, such as hydrogen bonding, in the solid state.

However, without specific studies on This compound , data tables comparing its experimental and calculated spectroscopic values cannot be generated. Such analyses would require dedicated research involving the synthesis, experimental characterization, and subsequent computational modeling of the compound. At present, this information is not available in the public domain.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The benzene ring of 4-chloro-7-fluoro-2,3-dihydro-1H-indole is the primary site for aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the combined electronic effects of the three substituents: the annulated secondary amine, the C4-chloro group, and the C7-fluoro group.

The secondary amine (the dihydroindole nitrogen) is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to the nitrogen atom. In this specific molecule, this activating effect is directed towards C5 and C7.

Conversely, the halogen substituents (chlorine and fluorine) are deactivating due to their strong inductive electron-withdrawal. However, they also act as ortho, para-directors because of their ability to donate lone-pair electrons through resonance.

The net effect on electrophilic aromatic substitution is a complex interplay of these directing influences on the only two available positions, C5 and C6.

Position C5: This position is ortho to the C4-chloro group and meta to the C7-fluoro group. It is also para to the activating nitrogen atom.

Position C6: This position is meta to the C4-chloro group and ortho to the C7-fluoro group. It is also meta to the nitrogen atom's point of fusion, but its influence is still felt.

Given that the activating effect of the amine nitrogen is the most dominant, electrophilic attack is most likely to be directed to the position that is para to it, which is C5. The directing effects of the halogens would further modulate this preference. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to occur preferentially at the C5 position.

Nucleophilic aromatic substitution on the benzene ring (excluding the halogen positions) is generally disfavored due to the ring's electron-rich nature conferred by the amine group. Such reactions typically require the presence of strong electron-withdrawing groups, which are absent in this molecule.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH- (fused ring) | C1 | Strongly Activating, Resonance Donation (+R) | Ortho, Para (to C7 and C5) |

| -Cl | C4 | Deactivating, Inductive Withdrawal (-I) > Resonance Donation (+R) | Ortho, Para (to C5 and C3a) |

| -F | C7 | Deactivating, Inductive Withdrawal (-I) > Resonance Donation (+R) | Ortho, Para (to C6 and C7a) |

Reactivity Profile of the Dihydroindole Nitrogen Atom and its Potential for Derivatization

The nitrogen atom in the 2,3-dihydro-1H-indole scaffold is a secondary amine, making it a key site for chemical modification. It possesses a lone pair of electrons, rendering it both nucleophilic and basic. This allows for a wide range of derivatization reactions, which are often employed to introduce functional diversity or to protect the nitrogen during subsequent transformations on other parts of the molecule.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form N-alkyl derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides to yield the corresponding N-acyl amides. This is a common strategy to decrease the nucleophilicity and activating effect of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce stable N-sulfonyl derivatives.

Derivatization with Fluorogenic Reagents: Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are known to react with primary and secondary amines to form fluorescent adducts, a reaction that could be applied for analytical purposes. nih.gov An unexpected reaction between NBD-Cl and tertiary amines can lead to the elimination of an alkyl group. nih.gov

Dehydrogenation Pathways: Conversion of the Dihydroindole to the Aromatic Indole (B1671886) System

A fundamental transformation of the dihydroindole system is its aromatization to the corresponding indole. This dehydrogenation (or oxidation) is a crucial step in many synthetic routes. This process can be achieved through various catalytic or stoichiometric oxidative methods.

Catalytic dehydrogenation offers an atom-economical route to indoles, often utilizing transition metals. A plausible mechanism for palladium-catalyzed dehydrogenation involves initial coordination of the indoline's N-H bond to the Pd(II) catalyst, followed by β-hydride elimination to generate an imine intermediate, which then tautomerizes to the thermodynamically stable aromatic indole. researchgate.net

| Catalyst System | Conditions/Co-reagents | Reference |

|---|---|---|

| Palladium (e.g., Pd/C, PdCl₂, Pd(OAc)₂) | Heat, various solvents | researchgate.netresearchgate.net |

| Copper (e.g., [CuClpy]n) | Dioxygen (O₂) as terminal oxidant | capes.gov.br |

| Ruthenium (e.g., [Ru(phd)₃]²⁺) | Aerobic conditions | researchgate.netnih.gov |

| Iodine | DMSO as solvent and oxidant | researchgate.net |

| Photocatalysis (e.g., Iridium complex) | Visible light, perester oxidant | princeton.edu |

Stoichiometric oxidants are widely used for the dehydrogenation of indolines. These methods are often rapid and effective, though they generate stoichiometric waste products.

Manganese Dioxide (MnO₂): A common and effective reagent for converting indolines to indoles, typically by refluxing in a solvent like benzene or acetone. researchgate.net

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful oxidant that readily dehydrogenates indolines, often under mild conditions. nih.govmorressier.com DDQ is a high-potential quinone, which provides a strong thermodynamic driving force for the reaction. nih.gov However, its toxicity and the difficulty in removing the hydroquinone (B1673460) byproduct (DDQH₂) have led to the development of catalytic systems that use other quinones with a terminal oxidant like O₂. nih.govmorressier.com

The mechanism of quinone-mediated dehydrogenation is believed to involve either hydride transfer from the dihydroindole to the quinone or a stepwise process involving single-electron transfer followed by proton transfer.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the electrophilic substitutions discussed earlier.

SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This process is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the strongly electron-donating amine group deactivates the ring towards nucleophilic attack, making SNAr challenging. However, under forcing conditions or if the nitrogen is derivatized with a strong electron-withdrawing group (e.g., acyl or sulfonyl), the reaction may become feasible.

A key aspect of SNAr is the relative reactivity of different halogen leaving groups. Contrary to SN1 and SN2 reactions where bond strength is paramount (C-I < C-Br < C-Cl < C-F), the order of reactivity in SNAr is often reversed: F > Cl > Br > I . stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the transition state and the subsequent intermediate through its powerful inductive effect, thereby lowering the activation energy for this step. stackexchange.com

Therefore, should SNAr be induced on the this compound ring, the C7-F bond is predicted to be more reactive towards nucleophilic attack than the C4-Cl bond.

| Factor | C-F Bond | C-Cl Bond |

|---|---|---|

| Bond Strength | Stronger (higher bond dissociation energy) | Weaker |

| Leaving Group Ability (as X⁻) | Poor | Good |

| Inductive Effect (-I) | Very Strong | Strong |

| Effect on Rate-Determining Step (Nucleophilic Attack) | Accelerates by stabilizing the intermediate | Less effective at stabilizing the intermediate |

| Overall SNAr Reactivity | Generally Higher | Generally Lower |

Directed Ortho-Metalation and Other Halogen-Assisted Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. The regioselectivity of DoM on the this compound scaffold is dictated by the interplay of the directing metalating group (DMG) on the nitrogen atom and the electronic and steric effects of the halogen substituents.

For DoM to be effective, the nitrogen of the dihydroindole ring typically requires protection with a suitable DMG. The tert-butoxycarbonyl (Boc) group is a well-established and effective DMG for the indoline (B122111) system. In the case of N-Boc-indoline, lithiation with sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to selectively occur at the C-7 position. acs.org However, for this compound, the C-7 position is already substituted with a fluorine atom, which would block metalation at this site.

Consequently, deprotonation would be directed to other positions on the aromatic ring. The most likely site for lithiation would be the C-5 position, which is ortho to the strongly directing N-Boc group and is activated by the adjacent chloro substituent. The fluorine atom at C-7 would also exert an ortho-directing effect, further favoring metalation at the C-6 position, though this is generally a weaker effect. The chloro group at C-4 is also a weak directing group and would favor metalation at C-5. Therefore, a competition between C-5 and C-6 lithiation is expected, with C-5 being the more probable site due to the stronger directing influence of the N-Boc group.

It is important to consider the potential for halogen-metal exchange, particularly with the chloro substituent. However, with organolithium reagents, direct deprotonation is generally faster for aromatic C-H bonds adjacent to fluoro and chloro substituents than halogen-metal exchange.

Another potential reaction pathway is the "halogen dance," a base-catalyzed migration of a halogen atom around the aromatic ring. While this has been observed in various heterocyclic systems, it is less common for chloro and fluoro substituents compared to bromo and iodo derivatives.

The choice of base and reaction conditions can also influence the site of metalation. For instance, the use of sec-butyllithium in combination with a chiral ligand like (-)-sparteine (B7772259) has been shown to direct lithiation to the C-2 position of N-Boc-indoline. acs.orgacs.org This highlights the tunability of the reactivity of the indoline scaffold based on the reagents employed.

| Substrate Analogue | Reaction Conditions | Position of Metalation | Key Findings |

|---|---|---|---|

| N-Boc-indoline | sec-BuLi, TMEDA | C-7 | Demonstrates the strong directing effect of the N-Boc group to the ortho position. |

| N-Boc-indoline | sec-BuLi, (-)-sparteine | C-2 | Illustrates that the choice of ligand can alter the regioselectivity of lithiation. acs.orgacs.org |

| N-Boc-7-chloroindoline | sec-BuLi, (-)-sparteine | C-2 | Shows that a halogen at the 7-position does not prevent lithiation at the 2-position under specific conditions. acs.org |

Cycloaddition Reactions and Annulation Strategies Involving the Dihydroindole Scaffold

The 2,3-dihydro-1H-indole scaffold can participate in cycloaddition and annulation reactions, leading to the formation of more complex fused heterocyclic systems. These reactions can involve either the π-system of the benzene ring or the N-H and C-H bonds of the dihydro-pyrrole ring.

Cycloaddition Reactions:

The benzene ring of the dihydroindole scaffold can act as a diene or a dienophile in Diels-Alder [4+2] cycloaddition reactions, although the aromaticity of the ring makes this less favorable than for non-aromatic dienes. The presence of electron-withdrawing chloro and fluoro substituents can influence the electron density of the aromatic ring and its propensity to participate in such reactions. For the aromatic ring to act as a diene, high temperatures or Lewis acid catalysis are typically required.

More commonly, cycloaddition reactions involving indoles proceed via a dearomatization pathway to yield indoline derivatives. nih.govrsc.orgnih.gov While this is the reverse of building upon the dihydroindole scaffold, the principles can be applied. For instance, a photocatalytic intermolecular [2+2] cycloaddition of indoles with olefins has been used to synthesize cyclobutane-fused indolines. rsc.org Applying this concept to this compound, the benzene ring could potentially react as the ene component in a [2+2] cycloaddition with a suitable partner.

Annulation Strategies:

Annulation reactions provide a powerful means to construct fused ring systems onto the dihydroindole core. These strategies often involve the formation of one or more rings in a single synthetic operation. For example, a [3+3]-annulation of indoline-2-thiones with donor-acceptor cyclopropanes has been developed for the synthesis of indole-fused dihydrothiopyrano derivatives. nih.gov This suggests that a suitably functionalized this compound could undergo similar annulation reactions to build complex polycyclic structures.

Another approach involves intramolecular reactions. For instance, N-alkoxypropanamide derivatives of indoles have been shown to undergo NBS-induced intramolecular annulation to form fused- and spirocyclic indoline compounds. rsc.org This strategy could be adapted to the this compound scaffold by introducing an appropriate tether on the nitrogen atom.

The synthesis of fused indolines can also be achieved through aryne annulation reactions. A formal [3+2] cycloaddition of arynes with N-carbamoyl dehydroalanine (B155165) esters has been used to produce indoline adducts. caltech.edu This methodology offers a potential route to construct new rings onto the dihydroindole framework.

| Reaction Type | Reactant Analogues | Product Type | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 2,3-Dimethylenepyrrole analogues and acetylenes | Indoles | Demonstrates the potential for diene reactivity in related heterocyclic systems. rsc.org |

| [2+2] Photocatalytic Cycloaddition | Indoles and olefins | Cyclobutane-fused indolines | A dearomatization strategy that highlights the potential for cycloadditions on the indole core. rsc.org |

| [3+3] Annulation | Indoline-2-thiones and donor-acceptor cyclopropanes | Indole-fused dihydrothiopyrano derivatives | A method for constructing a six-membered ring onto the indoline scaffold. nih.gov |

| Intramolecular Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamide | Fused- and spirocyclic indolines | Demonstrates the use of tethers for constructing fused systems. rsc.org |

| [3+2] Aryne Annulation | N-carbamoyl dehydroalanine esters and arynes | Indoline adducts | A metal-free approach to synthesizing substituted indolines. caltech.edu |

Advanced Analytical Method Development and Characterization Techniques

Chromatographic Method Development for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds. For 4-chloro-7-fluoro-2,3-dihydro-1H-indole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing non-volatile, polar to moderately polar organic compounds like substituted indolines. cetjournal.itnih.gov A method for this compound would typically employ a C18 or a pentafluorophenyl (PFP) stationary phase, the latter being particularly effective for separating halogenated aromatic compounds due to unique dipole-dipole and π-π interactions. chromatographyonline.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure sharp, symmetrical peak shapes. cetjournal.itnih.gov Purity is determined by integrating the area of the main peak and any impurity peaks, typically using a UV detector set to a wavelength where the indole (B1671886) chromophore absorbs strongly (e.g., 254 nm or 280 nm).

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

| Purity Result (Example) | 99.8% (by area normalization) |

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the indoline (B122111) nucleus is amenable to GC analysis, derivatization may sometimes be employed to improve volatility and peak shape. mdpi.com For this compound, direct injection onto a capillary column (e.g., a 5% phenyl polysiloxane phase) is likely feasible. The system utilizes an inert carrier gas, such as helium or nitrogen, and the compound is detected by a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification. nih.gov The oven temperature is programmed to ramp up, ensuring the separation of the target compound from any volatile impurities or residual solvents.

Table 2: Representative GC-FID Method Parameters for Purity Analysis

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (50:1) |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides unambiguous confirmation of molecular connectivity, conformation, and intermolecular interactions that govern the crystal packing. nih.gov

For this compound, obtaining a single crystal suitable for analysis would be the first step. The resulting crystal structure would confirm the planar aromatic portion and the saturated five-membered ring. Crucially, it would reveal the specific packing motifs driven by non-covalent interactions. Given the presence of fluorine, chlorine, and an N-H group, a variety of interactions are expected to be significant, including:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, potentially forming N-H···F or N-H···N interactions with neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor.

π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement.

Weak C-H···F and C-H···Cl Interactions: These interactions are increasingly recognized as important forces in crystal engineering of halogenated compounds. nih.govresearchgate.netrsc.org

Analysis of crystal structures of related substituted indolines and halogenated aromatic compounds provides a basis for predicting the likely crystallographic parameters. researchgate.netmdpi.comresearchgate.net

Table 3: Predicted Crystallographic Data for this compound (Based on Analogy)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma |

| Unit Cell Dimensions | a ≈ 14 Å, b ≈ 7 Å, c ≈ 16 Å, β ≈ 110° |

| Z (Molecules/Unit Cell) | 4 |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Length (C-F) | ~1.36 Å |

| Dominant Intermolecular Interactions | N-H···F Hydrogen Bonds, C-H···Cl Contacts, π-π Stacking |

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The parent molecule this compound is achiral. However, if a substituent is introduced at the C2 or C3 position of the indoline ring, a stereocenter is created, resulting in a pair of enantiomers. Since enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate the development of stereoselective analytical methods to control enantiomeric purity. americanpharmaceuticalreview.comlibretexts.org

Chiral HPLC is the most widely used technique for separating enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for a broad range of chiral compounds, including indole derivatives. oup.comresearchgate.net

Method development involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation. nih.gov The enantiomeric purity is then calculated from the relative peak areas of the two enantiomers.

Table 4: Hypothetical Chiral HPLC Method for a Substituted Chiral Derivative

| Parameter | Value |

| Analyte | (rac)-2-Methyl-4-chloro-7-fluoro-2,3-dihydro-1H-indole |

| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Resolution (Rs) | > 2.0 |

| Retention Time (Enantiomer 1) | 9.8 min |

| Retention Time (Enantiomer 2) | 11.5 min |

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures where peak purity is not guaranteed. ajrconline.orgjetir.orgsaspublishers.com For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing molecular weight and structural information for each separated component. springernature.com For the analysis of this compound in a complex matrix (e.g., a reaction mixture or a biological sample), an LC-MS/MS method would be developed. nih.govrug.nl The parent molecule would be ionized (e.g., by electrospray ionization, ESI), and the resulting molecular ion ([M+H]⁺) would be selected. This parent ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at very low levels. researchgate.net The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature in the mass spectrum.

Table 5: Projected LC-MS/MS Parameters for Targeted Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (Precursor) | m/z 172.0 (for ³⁵Cl isotope) |

| Product Ion 1 (Fragment) | m/z 157.0 ([M+H-CH₃]⁺) - Hypothetical |

| Product Ion 2 (Fragment) | m/z 131.0 ([M+H-C₂H₄N]⁺) - Hypothetical |

| Collision Energy | 15-25 eV |

| Application | Reaction monitoring, impurity profiling, metabolite identification |

These advanced analytical techniques, from fundamental chromatographic purity checks to precise solid-state structural elucidation and sensitive hyphenated analyses, form a comprehensive framework for the definitive characterization of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 4-chloro-7-fluoro-2,3-dihydro-1H-indole

Current synthetic approaches to substituted indolines often rely on multi-step procedures that may involve harsh reaction conditions or the use of environmentally hazardous reagents. A significant area for future research is the development of novel, efficient, and sustainable synthetic routes to this compound.

One promising avenue is the exploration of catalytic C-H activation and functionalization reactions. Transition-metal-catalyzed intramolecular amination of appropriately substituted β-arylethylamines could provide a direct and atom-economical route to the indoline (B122111) core. organic-chemistry.org The development of earth-abundant metal catalysts, such as iron or copper, for such transformations would enhance the sustainability of the synthesis.

Another area of focus should be the use of greener reaction media and energy sources. The replacement of traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. Furthermore, the application of microwave irradiation or mechanochemistry could lead to shorter reaction times, higher yields, and reduced energy consumption.

A hypothetical sustainable synthetic approach could involve a one-pot reaction starting from readily available precursors, utilizing a recyclable catalyst in an aqueous medium. The development of such a process would not only be environmentally benign but also economically advantageous for large-scale production.

Exploration of Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation, thereby increasing synthetic efficiency by minimizing purification steps and reducing waste. nih.govrsc.orgresearchgate.net The application of these reaction paradigms to the synthesis of this compound and its derivatives is a largely unexplored and highly promising research direction.

A potential multicomponent strategy could involve the reaction of a suitably substituted aniline (B41778), an aldehyde, and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization to form the dihydroindole ring. rug.nl The modularity of MCRs would allow for the facile generation of a library of derivatives by varying the starting components.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be envisioned for the synthesis of this scaffold. nih.govrsc.org For instance, a domino reaction involving a Michael addition followed by an intramolecular cyclization could be a viable route. researchgate.net The development of novel cascade sequences that lead to the formation of the this compound core would be a significant contribution to the field of heterocyclic synthesis.

| Reactant A (Aniline) | Reactant B (Aldehyde) | Reactant C (Isocyanide) | Potential Product | Key Advantages |

|---|---|---|---|---|

| 2-chloro-5-fluoroaniline | Formaldehyde | tert-Butyl isocyanide | N-tert-butyl-4-chloro-7-fluoro-2,3-dihydro-1H-indole-1-carboxamide | High atom economy, operational simplicity |

| 2-chloro-5-fluoroaniline | Acetaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-4-chloro-7-fluoro-2-methyl-2,3-dihydro-1H-indole-1-carboxamide | Rapid access to diverse derivatives |

In-depth Mechanistic Investigations Using Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient routes. The use of advanced spectroscopic techniques for in-situ reaction monitoring can provide valuable insights into the formation of intermediates and transition states.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy could be employed to track the concentration of reactants, intermediates, and products in real-time. This data can be used to elucidate the reaction kinetics and identify rate-limiting steps. For example, in a proposed Fischer indole (B1671886) synthesis-type cyclization, these methods could help in understanding the direction of cyclization. acs.org

Furthermore, the use of isotopic labeling studies in conjunction with mass spectrometry can help to trace the pathways of atoms throughout the reaction. Spectroscopic studies on the interaction of catalysts with substrates and intermediates can also shed light on the catalytic cycle. nih.gov A detailed mechanistic understanding will enable the rational design of more efficient and selective synthetic methodologies.

Computational Design of Novel Halogenated Dihydroindole Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. niscpr.res.inniscpr.res.in Applying these methods to this compound and its derivatives can guide the design of new compounds with tailored electronic and steric properties.

DFT calculations can be used to predict various molecular properties, such as bond lengths, bond angles, and electronic charge distributions. rsc.org This information can be used to understand the influence of the chloro and fluoro substituents on the reactivity of the dihydroindole ring. For instance, the calculated electrostatic potential map can indicate the most likely sites for electrophilic and nucleophilic attack.

Moreover, computational studies can be employed to model reaction pathways and calculate activation energies for proposed synthetic routes. copernicus.orgmdpi.com This can help in identifying the most energetically favorable reaction conditions and in predicting the regioselectivity and stereoselectivity of reactions. The computational design of novel halogenated dihydroindole derivatives with specific reactivity patterns would accelerate the discovery of new synthetic building blocks for medicinal and materials chemistry.

| Computational Method | Property to be Investigated | Potential Application |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Frontier Molecular Orbital (HOMO-LUMO) energies | Predicting reactivity towards electrophiles and nucleophiles |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of halogen bonding and other non-covalent interactions | Understanding crystal packing and supramolecular chemistry |

| Transition State Searching | Activation energies of potential synthetic reactions | Guiding the development of new synthetic routes |

Application of this compound as a Versatile Building Block in Complex Chemical Synthesis

The presence of multiple functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules. The chloro and fluoro substituents can be subjected to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds.

The secondary amine of the dihydroindole ring can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. The methylene (B1212753) groups at the 2- and 3-positions can also be functionalized, for example, through lithiation followed by reaction with an electrophile.

The development of a portfolio of reactions that selectively functionalize each position of the this compound scaffold would establish its utility as a versatile building block. This would open up avenues for the synthesis of novel compounds with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. The strategic use of this building block could significantly streamline the synthesis of complex target molecules.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 4-chloro-7-fluoro-2,3-dihydro-1H-indole, and how should data be interpreted?

- Methodological Answer :

- 1H/13C/19F NMR : Assign protons and carbons using coupling patterns and chemical shifts. For example, aromatic protons in similar indole derivatives exhibit δ 6.5–7.5 ppm, while dihydroindole protons (C2/C3) appear at δ 2.5–3.5 ppm due to reduced conjugation .

- HRMS : Confirm molecular formula (C8H6ClFN) via exact mass analysis. A typical error margin of <5 ppm is acceptable .

- TLC : Use 70:30 ethyl acetate/hexane for polarity-based purity checks .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer :

- Cyclization Strategies : Fluorinated indoles are often synthesized via Buchwald-Hartwig amination or cyclization of fluorinated precursors. For example, hexafluorobenzene derivatives can undergo stepwise substitution to introduce Cl/F groups .

- Challenges : Fluorine’s electronegativity may hinder nucleophilic substitution, requiring CuI or Pd catalysts for cross-coupling .

- Yield Optimization : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating pure products, with yields typically 40–60% .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic centers (e.g., C4-Cl bond) and predict activation energies for substitution. Fluorine’s inductive effect lowers electron density at adjacent carbons, favoring SNAr mechanisms .

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to assess their role in stabilizing transition states .

- Validation : Compare computed 19F NMR shifts (δ -110 to -120 ppm) with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data for fluorinated indole derivatives?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replace Cl with Br) to isolate electronic vs. steric effects. For example, 6-fluoro analogs show altered binding affinities due to fluorine’s size and electronegativity .

- Metabolic Stability : Assess fluorinated compounds’ resistance to cytochrome P450 oxidation using liver microsome assays .

- Data Normalization : Control for batch-to-batch purity variations (e.g., ≥95% by HPLC) to minimize false positives .

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Methodological Answer :

- Protection/Deprotection : Protect the indole NH with tosyl groups to direct electrophilic attacks to C5 or C6 positions .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) at C4-Cl, leveraging Pd(PPh3)4 catalysis .

- Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for bioorthogonal tagging .

Key Considerations for Experimental Design

- Purity Controls : Always verify purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Safety Protocols : Handle fluorinated intermediates in fume hoods; HF byproducts require calcium gluconate gel for spills .

- Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Sigma-Aldrich vs. TCI) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.